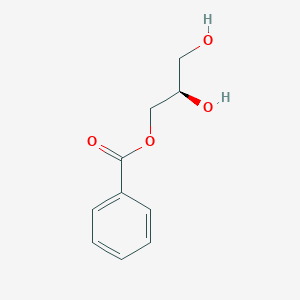

(R)-2,3-dihydroxypropyl benzoate

Descripción

(R)-2,3-Dihydroxypropyl benzoate is a chiral ester derivative of benzoic acid, characterized by a glycerol backbone substituted with a benzoyl group at the 1-position and hydroxyl groups at the 2- and 3-positions. The (R)-configuration confers stereochemical specificity, which is critical for its interactions in biological systems and material applications.

Synthesis: The compound is synthesized via esterification of sodium benzoate with 3-chloro-1,2-propanediol in a polar aprotic solvent like N,N'-dimethylformamide (DMF) at elevated temperatures (60°C), followed by purification via vacuum distillation . Enantiomerically pure forms are achieved using methods such as oxidative esterification and phthalimido-epoxide ring-opening reactions, as demonstrated in the synthesis of related (R)-N-(2,3-dihydroxypropyl)arylamides .

Propiedades

Fórmula molecular |

C10H12O4 |

|---|---|

Peso molecular |

196.20 g/mol |

Nombre IUPAC |

[(2R)-2,3-dihydroxypropyl] benzoate |

InChI |

InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2/t9-/m1/s1 |

Clave InChI |

SFCPXHKCMRZQAC-SECBINFHSA-N |

SMILES isomérico |

C1=CC=C(C=C1)C(=O)OC[C@@H](CO)O |

SMILES canónico |

C1=CC=C(C=C1)C(=O)OCC(CO)O |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Key Differences :

- Stereochemistry : The (S)-isomer in exhibits strong anticancer activity, while the (R)-isomer’s bioactivity remains underexplored. Stereochemistry likely influences target binding affinity.

- Functional Groups : Replacement of the benzoate ester with a benzamide (as in ) alters hydrogen-bonding capacity and solubility, impacting biological interactions.

Natural Monoglycerides and Esters

Key Differences :

- Hydrophobicity: Aliphatic esters (e.g., hexadecanoate) have higher log P values than (R)-2,3-dihydroxypropyl benzoate due to their long hydrocarbon chains, enhancing membrane permeability but reducing aqueous solubility.

- Bioactivity: Natural monoglycerides exhibit neuroprotective and antimicrobial activities, whereas synthetic benzoates may target specific proteins like BCL-2 .

Pharmaceutical Derivatives and Contrast Agents

Key Differences :

- Functionality : In iodinated contrast agents (e.g., ), the dihydroxypropyl benzoate moiety contributes to iodine coordination and solubility. In dyphylline, the dihydroxypropyl group improves aqueous solubility without ester linkages .

- Stereochemical Impact : The (R)-configuration in pharmaceuticals may enhance target specificity or metabolic stability compared to racemic mixtures.

Physicochemical and Structural Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.